6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atoms, and attachment of the sulfonyl and morpholine groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Sulfonyl and Morpholine Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate sulfonyl chloride and morpholine are reacted with the intermediate quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Material Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonyl and morpholine groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, share the quinoline core and fluorine atoms but differ in their specific substituents and biological activities.
Sulfonylquinolines: Compounds like sulfasalazine contain a sulfonyl group attached to a quinoline core, similar to the target compound.
Uniqueness
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. The presence of both fluorine atoms and a morpholine ring can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O4S/c1-18-3-2-4-21(13-18)36(33,34)26-17-31(16-19-5-7-20(28)8-6-19)24-15-25(30-9-11-35-12-10-30)23(29)14-22(24)27(26)32/h2-8,13-15,17H,9-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJOOLDRSGQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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